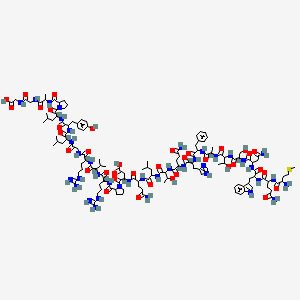
H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Met-DL-Gln-DL-Trp-DL-Asn-DL-Ser-DL-xiThr-DL-Ala-DL-Phe-DL-His-DL-Gln-DL-xiThr-DL-Leu-DL-Gln-DL-Asp-DL-Pro-DL-Arg-DL-Val-DL-Arg-Gly-DL-Leu-DL-Tyr-DL-Leu-DL-Pro-DL-Ala-Gly-Gly-OH” is a synthetic peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the sequential addition of amino acids in a specific order. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added one at a time, with protective groups used to prevent unwanted reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Aplicaciones Científicas De Investigación
This peptide has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Exendin-4: A peptide found in the venom of the Gila monster, used as a GLP-1 analogue/mimetic.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
This peptide is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Unlike other peptides, it may exhibit unique binding affinities, stability, and bioactivity, making it valuable for various research and industrial purposes.
Propiedades
Fórmula molecular |
C131H199N39O37S |
|---|---|
Peso molecular |
2944.3 g/mol |
Nombre IUPAC |
3-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[2-[[5-carbamimidamido-1-[[1-[[5-carbamimidamido-1-[[2-[[1-[[1-[[1-[2-[[1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C131H199N39O37S/c1-63(2)47-84(115(193)158-87(51-72-31-33-75(174)34-32-72)118(196)163-91(49-65(5)6)128(206)169-44-21-29-94(169)123(201)149-67(9)107(185)146-58-100(179)145-60-103(183)184)151-101(180)59-147-110(188)79(27-19-42-142-130(137)138)156-125(203)104(66(7)8)166-113(191)80(28-20-43-143-131(139)140)155-124(202)95-30-22-45-170(95)129(207)92(55-102(181)182)164-112(190)82(36-39-97(134)176)153-116(194)85(48-64(3)4)162-127(205)106(70(12)173)167-114(192)83(37-40-98(135)177)154-120(198)89(53-74-57-141-62-148-74)160-117(195)86(50-71-23-15-14-16-24-71)157-108(186)68(10)150-126(204)105(69(11)172)168-122(200)93(61-171)165-121(199)90(54-99(136)178)161-119(197)88(52-73-56-144-78-26-18-17-25-76(73)78)159-111(189)81(35-38-96(133)175)152-109(187)77(132)41-46-208-13/h14-18,23-26,31-34,56-57,62-70,77,79-95,104-106,144,171-174H,19-22,27-30,35-55,58-61,132H2,1-13H3,(H2,133,175)(H2,134,176)(H2,135,177)(H2,136,178)(H,141,148)(H,145,179)(H,146,185)(H,147,188)(H,149,201)(H,150,204)(H,151,180)(H,152,187)(H,153,194)(H,154,198)(H,155,202)(H,156,203)(H,157,186)(H,158,193)(H,159,189)(H,160,195)(H,161,197)(H,162,205)(H,163,196)(H,164,190)(H,165,199)(H,166,191)(H,167,192)(H,168,200)(H,181,182)(H,183,184)(H4,137,138,142)(H4,139,140,143) |
Clave InChI |
WZOXUNBSFDMUSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)

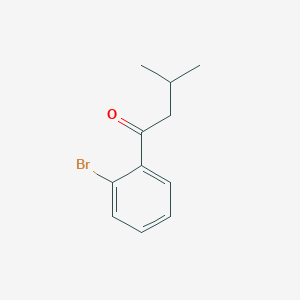
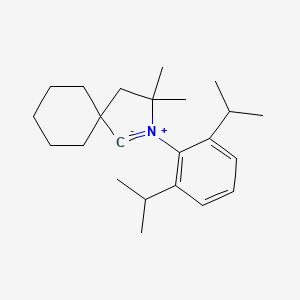
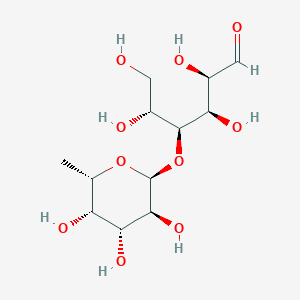
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)

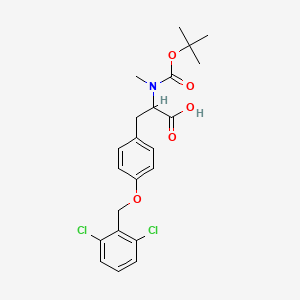
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
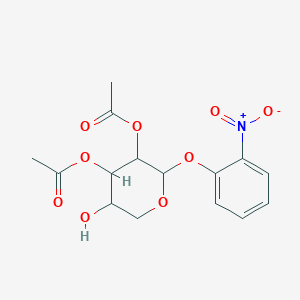
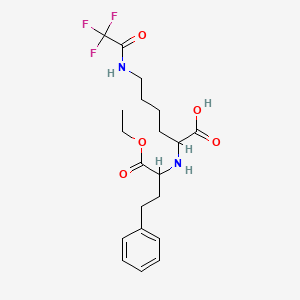
![dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B13400815.png)
![3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400821.png)
![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
